ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a benzothiadiazine dioxide core fused with a chloro-substituted benzene ring. The structure includes a thioether-linked acetamido group connected to an ethyl benzoate ester.
Properties
IUPAC Name |
ethyl 2-[[2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5S2/c1-2-27-17(24)12-5-3-4-6-13(12)20-16(23)10-28-18-21-14-8-7-11(19)9-15(14)29(25,26)22-18/h3-9H,2,10H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJASFJHHAUHWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a complex organic compound with potential biological activities due to its unique structural features. This article provides a comprehensive overview of its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₃H₁₄ClN₃O₅S
- Molecular Weight : 391.9 g/mol
- CAS Number : 899966-10-0
The structure includes a benzoate moiety and a thiadiazine derivative, which contribute to its biological activity through various mechanisms of action.
Antimicrobial Activity
Research indicates that compounds with thiadiazine structures often exhibit antimicrobial properties. This compound has shown potential in inhibiting bacterial growth in preliminary studies. For example, derivatives of similar structures have been tested against various bacterial strains with promising results in terms of minimum inhibitory concentration (MIC) values.
Antiinflammatory and Analgesic Effects
Compounds related to this compound have been reported to possess significant anti-inflammatory and analgesic properties. In animal models, these compounds have demonstrated efficacy in reducing pain and inflammation, suggesting that they may serve as potential therapeutic agents for conditions such as arthritis or acute pain syndromes.
Anticonvulsant Activity
Some studies have explored the anticonvulsant effects of compounds similar to this compound. For instance, certain derivatives have shown effectiveness in maximal electroshock seizure (MES) models with ED50 values indicating their potency compared to standard anticonvulsants like phenobarbital .
Synthesis Methods
The synthesis of this compound generally involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Thiadiazine Core : Utilizing appropriate reagents to create the thiadiazine framework.
- Acetylation : Introducing the acetamido group through acetylation reactions.
- Esterification : Finalizing the structure by forming the ethyl ester group.
These steps require careful optimization to achieve high yields and purity.
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of various thiadiazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 32 µg/mL against both strains, suggesting moderate antimicrobial activity.
Case Study 2: Analgesic Effects in Animal Models
In a controlled experiment involving rodents subjected to formalin-induced pain models, the compound demonstrated significant analgesic effects at doses of 10 mg/kg and above. The results were comparable to those observed with established analgesics like ibuprofen.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Benzothiazole Derivatives ()
Compounds such as Ethyl 2-(2-(benzo[d]thiazol-2-yl thio)acetamido)acetate (A9) and Ethyl 2-(2-(benzo[d]thiazol-2-yl thio)acetamido)-3-(4-hydroxyphenyl)propanoate (A8) share the acetamido-thioether linkage but replace the benzothiadiazine dioxide core with a benzothiazole ring. Key differences include:
- Electronic Effects : Benzothiadiazine dioxide’s electron-withdrawing sulfone group may enhance stability and receptor binding compared to benzothiazole’s thiazole ring .
- Bioactivity : Benzothiazole derivatives in exhibit antimicrobial and cytotoxic properties, suggesting the target compound may share similar pathways but with altered potency due to core modifications.
Thienothiadiazine Dioxides ()
Compounds like 4-allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26) replace the benzo-fused ring with a thieno group. The target compound’s benzo-fused system may offer stronger π-π stacking interactions in biological systems .
Substituent and Functional Group Comparisons
Thiadiazole-Linked Esters ()
Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate shares the acetamido-thioether motif but incorporates a methylthio-thiadiazole substituent. Key contrasts:
- Molecular Weight : The target compound (C₁₇H₁₆ClN₃O₅S₂, ~458 g/mol) is lighter than ’s analog (C₁₇H₁₆N₄O₃S₄, ~452 g/mol), which may influence pharmacokinetics.
Benzamide Derivatives with Heterocyclic Thioethers ()
Compounds like 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]benzamide feature diverse heterocycles (e.g., isoxazole, thienyl) linked via thioethers. These analogs highlight:
- Diverse Bioactivity : compounds target cancer and viral infections, implying the acetamido-thioether motif is versatile but context-dependent .
- Substituent Flexibility : Nitro and trifluoromethyl groups in these analogs enhance electrophilicity, whereas the target compound’s chloro and sulfone groups may prioritize hydrogen bonding.
Data Tables
Table 1: Structural and Functional Comparisons
Q & A
Basic Questions
Q. What are the optimal synthetic routes for ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves nucleophilic substitution between a 7-chloro-1,1-dioxido-benzo[e][1,2,4]thiadiazine derivative and a thioacetamide intermediate. Key steps include:
- Step 1 : Activation of the thiadiazine sulfur using a base (e.g., NaH or K₂CO₃) to facilitate thiolate formation.
- Step 2 : Coupling with ethyl 2-(chloroacetamido)benzoate under inert atmosphere (N₂/Ar) at 60–80°C.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Optimization : Adjusting solvent polarity (DMF vs. THF), reaction time (4–12 hours), and stoichiometric ratios (1:1.2 molar ratio of thiadiazine to thioacetamide) can improve yields to >70%. Monitor progress using TLC (Rf ~0.3 in EtOAc/hexane 1:1) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., sulfonyl group at δ 3.5–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~510).
- HPLC : Assess purity (>95% via reverse-phase C18 column, acetonitrile/water mobile phase).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry of the thiadiazine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?
- Methodology :
- Assay Validation : Replicate studies under standardized conditions (e.g., ATP levels in kinase assays, consistent cell lines).
- Orthogonal Techniques : Use surface plasmon resonance (SPR) to measure binding kinetics alongside enzymatic assays.
- Data Normalization : Account for batch-to-batch compound variability by quantifying solubility (via PXRD/DSC) and stability (via accelerated degradation studies at 40°C/75% RH) .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies targeting the thiadiazine core?
- Methodology :
- Substituent Variation : Synthesize analogs with modifications at the 7-chloro (e.g., fluoro, bromo) or sulfonyl groups.
- Biological Testing : Screen against disease-relevant targets (e.g., kinase inhibitors, antimicrobial panels).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to biological targets like DNA gyrase or COX-2. Cross-validate with MD simulations (AMBER/CHARMM) to assess dynamic interactions .
Q. How can researchers mitigate side reactions during functionalization of the benzoate ester moiety?
- Methodology :
- Protection/Deprotection : Temporarily protect the ester group using tert-butyl or benzyl groups during nucleophilic attacks.
- pH Control : Maintain mild acidic conditions (pH 5–6) to prevent hydrolysis of the ester.
- Catalyst Screening : Test Pd/Cu catalysts for selective cross-coupling (e.g., Suzuki-Miyaura for aryl modifications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
